molecular formula C23H21N3O2S3 B6479113 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1260920-36-2

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6479113
CAS No.: 1260920-36-2
M. Wt: 467.6 g/mol
InChI Key: XPQQCSUVSXZHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility, including kinase inhibition and antimicrobial activity . The structure features a 3,5-dimethylphenyl group at position 3 of the pyrimidine ring and a sulfanyl-acetamide side chain substituted with a 3-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S3/c1-14-9-15(2)11-17(10-14)26-22(28)21-19(7-8-30-21)25-23(26)31-13-20(27)24-16-5-4-6-18(12-16)29-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQQCSUVSXZHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the thienopyrimidine class, known for its diverse biological activities. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core and various functional groups, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C23_{23}H21_{21}N3_3O2_2S3_3
  • Molecular Weight : 467.6 g/mol
  • CAS Number : 1260920-36-2

Biological Activity

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound in focus has shown promising results in various studies:

Antimicrobial Activity

A study involving thienopyrimidine derivatives indicated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for several derivatives was determined, revealing that modifications in the substituents can enhance potency against these pathogens. For instance, compounds with specific amido or imino side chains at position 3 were particularly effective .

CompoundMIC (μg/mL)Target Organism
4c5E. coli
4e10S. aureus
5g15M. tuberculosis

Anticancer Activity

The compound's structural features suggest potential as an anticancer agent. Thienopyrimidine derivatives have been studied for their ability to inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various cancers. In vitro studies showed that certain derivatives could effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Study on Antibacterial Efficacy
    A series of thienopyrimidine compounds were synthesized and tested for antibacterial activity. The study demonstrated that the presence of a sulfanyl group significantly enhanced the antimicrobial properties of the derivatives. Compounds were evaluated against both Gram-positive and Gram-negative bacteria, with several exhibiting MIC values comparable to standard antibiotics .
  • Anticancer Research
    In another investigation, compounds similar to the one in focus were tested for their effects on cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity against breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Scientific Research Applications

Research indicates that compounds within the thienopyrimidine class, including this specific compound, exhibit diverse biological activities. These include:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
  • Enzyme Inhibition : Interaction studies suggest that it may effectively bind to enzyme active sites, modulating their activity and providing a basis for therapeutic applications.

Synthesis and Industrial Applications

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple synthetic steps:

  • Formation of Thienopyrimidine Core : The initial step involves creating the thienopyrimidine structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the dimethylphenyl and methylsulfanyl groups, enhancing the compound's biological activity.

Table 1: Synthetic Routes Overview

StepReaction TypeKey ReagentsConditions
1CyclizationVarious aminesTemperature control
2SubstitutionAlkyl halidesSolvent choice
3CouplingAcetic anhydrideAcidic conditions

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrimidines showed promising anticancer activity against breast and lung cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
  • Antimicrobial Activity :
    • Research published in Antimicrobial Agents and Chemotherapy indicated that thienopyrimidine derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Enzyme Interaction Studies :
    • A study highlighted the binding affinity of this compound to specific kinases involved in cancer signaling pathways, suggesting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their modifications are summarized below:

Compound ID/Evidence Core Modification Acetamide Substitution Notable Substituents
Target Compound 3,5-Dimethylphenyl 3-(methylsulfanyl)phenyl SMe, dimethyl groups
3,5-Difluorophenyl 2,5-Dimethoxyphenyl Fluorine, methoxy
4-Chlorophenyl + cyclopenta ring 2,5-Dimethylphenyl Chlorine, fused ring
4-Chlorophenyl 2-(Trifluoromethyl)phenyl CF3 group
3-Methoxybenzyl 2-Chloro-4-methylphenyl Cl, methoxybenzyl

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine () and chlorine () may enhance binding affinity to hydrophobic pockets in target proteins.
  • Solubility Modifiers : Methoxy () and methylsulfanyl (Target Compound) groups balance lipophilicity and solubility .
Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs reveal trends:

Property Target Compound (Inferred)
Molecular Weight ~480 g/mol 344.21 g/mol 299.34 g/mol
Melting Point N/A 230°C 174–176°C
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.1
Solubility Low (SMe group) Moderate (dichlorophenyl) Low (sulfamoyl group)

Notes:

  • The methylsulfanyl group in the target compound likely increases LogP compared to ’s sulfamoyl derivative.
  • ’s dichlorophenyl analog shows moderate solubility due to polarizable Cl atoms .
Pharmacological Activity

While direct activity data for the target compound are absent, analogs provide insights:

  • Anticancer Potential: ’s trifluoromethylphenyl analog (ZINC2719983) is cataloged in drug libraries, suggesting kinase inhibition or apoptosis induction .
  • Antimicrobial Activity: Thienopyrimidines with chlorophenyl groups () exhibit efficacy against bacterial strains, possibly via dihydrofolate reductase inhibition .
  • Metabolic Stability : Methylsulfanyl groups (Target Compound, ) may resist oxidative metabolism better than methoxy groups .

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclization reactions between aminothiophene derivatives and carbonyl-containing reactants. A widely adopted approach involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with formamide or urea under elevated temperatures . For instance, heating 2-amino-5-(3,5-dimethylphenyl)thiophene-3-carboxylate with formamide at 150–160°C for 6–8 hours yields the 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one intermediate . This method achieves yields of 76–97% depending on the electron-donating or withdrawing nature of substituents .

Alternative routes employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing precursors undergo intramolecular cyclization in the presence of bases like sodium ethoxide . For example, treating 2-cyano-3-mercapto-5-(3,5-dimethylphenyl)thiophene with sodium ethoxide in ethanol at reflux forms the pyrimidinone ring via nucleophilic attack and subsequent ring closure .

Introduction of the 2-Sulfanyl Functional Group

The 2-sulfanyl moiety is introduced via nucleophilic aromatic substitution (SN_NAr) or metal-catalyzed coupling. In one protocol, the thienopyrimidin-4-one core is halogenated at position 2 using phosphorus oxychloride (POCl3_3) or bromine (Br2_2) in acetic acid, yielding 2-chloro- or 2-bromo derivatives . Subsequent reaction with thiourea or potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80–90°C replaces the halogen with a sulfanyl group . For instance, 2-bromo-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one reacts with thiourea in DMF to afford the 2-sulfanyl derivative in 72–91% yield .

Synthesis of the N-[3-(Methylsulfanyl)phenyl]acetamide Side Chain

The acetamide side chain is prepared separately through a two-step process:

  • Acylation of 3-(Methylsulfanyl)aniline : Reacting 3-(methylsulfanyl)aniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C yields N-[3-(methylsulfanyl)phenyl]chloroacetamide .

  • Thiolation : The chloroacetamide intermediate is treated with sodium hydrosulfide (NaSH) in ethanol at 50°C, replacing the chlorine atom with a sulfanyl group to form 2-sulfanyl-N-[3-(methylsulfanyl)phenyl]acetamide .

Coupling of Thienopyrimidinone and Acetamide Moieties

The final step involves coupling the 2-sulfanyl-thienopyrimidinone with the acetamide side chain under basic conditions. A mixture of 3-(3,5-dimethylphenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4-one and 2-bromo-N-[3-(methylsulfanyl)phenyl]acetamide in acetone, catalyzed by potassium carbonate (K2_2CO3_3), undergoes S-alkylation at 20–25°C . The reaction is typically conducted under inert atmosphere (N2_2) to prevent oxidation of the sulfanyl groups .

YieldReaction ConditionsKey Observations
80%K2_2CO3_3, acetone, 20°C, 5hHigh purity (99.8%) confirmed by HPLC
75%DMF, Na2_2CO3_3, 90°C, 6hRequires reflux for complete conversion

Purification and Characterization

Crude product purification is achieved via recrystallization from isopropyl alcohol (IPA) or ethyl acetate . For example, dissolving the crude compound in hot IPA (85–90°C) followed by slow cooling to 0–5°C yields crystalline product with >99% purity . Structural confirmation employs 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral data include:

  • 1^1H NMR (DMSO-d6_6): δ 10.20 (s, 1H, NH), 7.36–7.01 (m, aromatic H), 5.42 (d, J = 11.4 Hz, CH2_2), 2.90 (m, CH(CH3_3)2_2) .

  • HRMS (ESI): m/z calcd. for C26_{26}H24_{24}FN3_3O3_3S2_2 [M-H]^-: 516.1264; found: 516.1248 .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Solvent Choice : DMF enhances solubility of intermediates but may lead to side reactions; acetone offers milder conditions .

  • Base Selection : K2_2CO3_3 outperforms Na2_2CO3_3 in S-alkylation due to superior solubility in acetone .

  • Temperature Control : Reactions at 20–25°C minimize decomposition of sulfanyl groups compared to higher temperatures .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal reaction conditions while minimizing trials .
  • Computational Pre-screening: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computational reaction path searches with experimental validation .
  • Purification Techniques: Combine column chromatography (silica gel, gradient elution) with recrystallization (solvent: DCM/hexane) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For acetamide derivatives, slow evaporation from ethanol often yields suitable crystals .
  • Spectroscopic Analysis:
    • NMR: Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d6. The thienopyrimidine core shows distinct aromatic proton signals at δ 7.5–8.5 ppm.
    • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode, theoretical vs. observed m/z).
    • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S–S vibrations at 500–600 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions using software like GROMACS or AMBER. Parameterize the compound with GAFF2 force fields and solvate in a TIP3P water model.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis set for balanced accuracy and computational cost .
  • ADMET Prediction: Employ tools like SwissADME or ADMETlab to estimate permeability, metabolic stability, and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Experimental Reproduibility: Standardize assay protocols (e.g., cell lines, incubation time, positive/negative controls). For kinase inhibition assays, use ATP concentration titration to account for competition effects.
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d for effect size, funnel plots for publication bias) to synthesize data from multiple studies. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Structural-Activity Relationships (SAR): Compare bioactivity across analogs with systematic substitutions (e.g., methylsulfanyl vs. methoxy groups) to isolate critical pharmacophores .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Kinetic Assays: Perform time-dependent inhibition studies (e.g., pre-incubation with enzyme) to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to elucidate driving forces (e.g., hydrophobic vs. hydrogen-bond interactions).
  • Cryo-EM/X-ray Co-crystallization: Resolve enzyme-ligand complexes to identify binding poses and conformational changes. For thienopyrimidine derivatives, prioritize enzymes like kinases or proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.